molecular formula C8H11NO2 B3050070 4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid CAS No. 23466-29-7

4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B3050070
CAS RN: 23466-29-7
M. Wt: 153.18 g/mol
InChI Key: CUWQXJFQBYKZFD-UHFFFAOYSA-N
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Description

“4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid” is a derivative of pyrrole . Pyrrole is a heterocyclic aromatic organic compound, and its derivatives are widely known for their biological activities .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . This process results in the formation of N-acyl derivatives of pyrrole .


Molecular Structure Analysis

The molecular structure of “4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid” can be represented by the formula C9H13NO2 . It’s important to note that the exact structure may vary based on the specific substitutions at the 4-ethyl and 3-methyl positions .


Chemical Reactions Analysis

Pyrrole and its derivatives undergo various chemical reactions. For instance, the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, results in the formation of N-acyl derivative of pyrrole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid” can be inferred from its related compounds. For instance, pyrrole-2-carboxylic acid is a white solid with a melting point of 206 °C . The ethyl ester of this acid, which is closely related to “4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid”, has a melting point of 72-75°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrole Derivatives : 4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid and its analogs are synthesized through various chemical reactions. For instance, ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids can be obtained using extensions of the Hantzsch synthesis, highlighting the versatility of pyrrole derivatives in chemical synthesis (Roomi & Macdonald, 1970).

  • Development of Antibacterial Compounds : Certain pyrrole compounds, such as 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from similar pyrrole carboxylates have shown antibacterial activity in vitro, demonstrating their potential in the development of new antibacterial agents (Toja et al., 1986).

Applications in Organic Chemistry

  • Formation of Pyrrole-2-carboxylic Acid Derivatives : The reaction between 2H-azirines and enamines results in the formation of 1H-pyrrole-2-carboxylic acid derivatives, indicating the role of pyrrole carboxylates in organic synthesis and the creation of complex organic compounds (Law et al., 1984).

  • Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. This highlights the use of pyrrole derivatives in complex organic reactions (Zhu et al., 2003).

Analytical Chemistry Applications

  • Quantitative Analysis in Clinical Chemistry : A method involving the use of 2-methyl-3-carbethoxy-4-(3-propionic acid) pyrrole, related to pyrrole carboxylates, has been developed for the quantitative analysis of urinary δ-aminolevulinic acid, demonstrating the importance of pyrrole derivatives in analytical chemistry, particularly in clinical settings (Tomokuni & Ogata, 1972).

Spectroscopy and Quantum Chemical Analysis

  • Spectroscopy of Pyrrole Derivatives : Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole derivative, has been studied using spectroscopy methods and quantum chemical calculations. This research emphasizes the utility of pyrrole derivatives in the exploration of molecular structures and interactions (Singh et al., 2013).

Crystallography

  • Crystal Structure Determination : Studies involving pyrrole derivatives, such as ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, have led to the production of substituted compounds with determined crystal and molecular structures. This highlights the role of pyrrole derivatives in crystallography and structural chemistry (Dmitriev et al., 2015).

Future Directions

The future directions for “4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid” and similar compounds lie in their potential applications in medicinal chemistry. Pyrrole derivatives are considered a potential source of biologically active compounds and are found in many natural products . They have been shown to possess diverse biological activities, making them promising candidates for drug development .

properties

IUPAC Name

4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-6-4-9-7(5(6)2)8(10)11/h4,9H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWQXJFQBYKZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619216
Record name 4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid

CAS RN

23466-29-7
Record name 4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23466-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Ishida, H Fujimoto, T Morimoto, S Mori… - Supramolecular …, 2017 - Taylor & Francis
… hydroxymethyl)pyrazole (Citation37), 5,10-diphenyltripyrromethane (Citation38), 5,5′-((3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene))bis(4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid…
Number of citations: 10 www.tandfonline.com

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